molecular formula C19H20ClN5 B3441428 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No. B3441428
M. Wt: 353.8 g/mol
InChI Key: DUHQWNSNJLSXND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies.

Mechanism of Action

6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a selective and irreversible inhibitor of BTK. It covalently binds to the cysteine residue in the active site of BTK, which prevents the phosphorylation of downstream signaling molecules and inhibits BCR signaling. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has been shown to have potent anti-tumor activity in preclinical studies. It inhibits the proliferation and survival of B-cell malignancies, induces apoptosis, and suppresses the activation of BCR signaling. 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed in normal cells.

Advantages and Limitations for Lab Experiments

6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized with high purity and yield. It has a selective and irreversible mechanism of action, which makes it a potent and effective inhibitor of BTK. 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has also been shown to have a favorable safety profile in preclinical studies.
One limitation of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is that it may not be effective in all B-cell malignancies. It has been shown to be most effective in CLL and MCL, but may not be as effective in DLBCL. Another limitation is that 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine may have off-target effects on other kinases, which could lead to unwanted side effects.

Future Directions

There are several future directions for the development of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine. One direction is the evaluation of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine in clinical trials for the treatment of B-cell malignancies. Phase I/II clinical trials have already been initiated for CLL and MCL, and further studies are needed to determine the efficacy and safety of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine in these and other B-cell malignancies.
Another direction is the combination of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine with other targeted therapies or chemotherapy agents. Preclinical studies have shown that 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine synergizes with other BTK inhibitors, such as ibrutinib, as well as with chemotherapy agents, such as venetoclax. Combination therapy may improve the efficacy of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine and overcome resistance to single-agent therapy.
In conclusion, 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies for the treatment of B-cell malignancies. The selective and irreversible mechanism of action, favorable safety profile, and ease of synthesis make 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine an attractive candidate for further development. Future studies will determine the efficacy and safety of 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine in clinical trials and the potential for combination therapy with other targeted therapies or chemotherapy agents.

Scientific Research Applications

6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has been extensively studied for its potential use in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 6-chloro-N-(4-isopropylphenyl)-N'-(4-methylphenyl)-1,3,5-triazine-2,4-diamine inhibits the growth and survival of B-cell malignancies by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a critical signaling molecule in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell malignancies.

properties

IUPAC Name

6-chloro-4-N-(4-methylphenyl)-2-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5/c1-12(2)14-6-10-16(11-7-14)22-19-24-17(20)23-18(25-19)21-15-8-4-13(3)5-9-15/h4-12H,1-3H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHQWNSNJLSXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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